molecular formula C20H25ClN2 B14920771 N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine

N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine

Cat. No.: B14920771
M. Wt: 328.9 g/mol
InChI Key: BNDUEMWETKTLIS-UHFFFAOYSA-N
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Description

N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a methyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and an acid catalyst.

    Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide and a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions, using reagents such as sodium hydroxide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced amines and other reduced derivatives.

    Substitution: Substituted benzyl and chlorophenyl derivatives.

Scientific Research Applications

N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-[(2-fluorophenyl)methyl]-N-methylpiperidin-4-amine
  • N-benzyl-1-[(2-bromophenyl)methyl]-N-methylpiperidin-4-amine
  • N-benzyl-1-[(2-methylphenyl)methyl]-N-methylpiperidin-4-amine

Uniqueness

N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H25ClN2

Molecular Weight

328.9 g/mol

IUPAC Name

N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine

InChI

InChI=1S/C20H25ClN2/c1-22(15-17-7-3-2-4-8-17)19-11-13-23(14-12-19)16-18-9-5-6-10-20(18)21/h2-10,19H,11-16H2,1H3

InChI Key

BNDUEMWETKTLIS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

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